N-(2-(2-(3-Hydroxybenzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide
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Overview
Description
N-(2-(2-(3-Hydroxybenzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(3-Hydroxybenzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide typically involves the condensation reaction between an appropriate hydrazide and an aldehyde. The reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions. The general reaction scheme is as follows:
Condensation Reaction: The hydrazide reacts with the aldehyde to form the hydrazone linkage.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(3-Hydroxybenzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
N-(2-(2-(3-Hydroxybenzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiplasmodial activities.
Medicine: Explored for its potential as a therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(2-(3-Hydroxybenzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it has shown affinity for multiple targets in antiplasmodial studies . The hydrazone linkage plays a crucial role in its bioactivity, enabling it to interact with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-Bromophenyl)-2-(((2-(3-Hydroxybenzylidene)hydrazino)(oxo)ac)amino)benzamide
- **2-(2-(3-Hydroxybenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide
- **N-Cyclohexyl-2-(((2-(3-Hydroxybenzylidene)hydrazino)(oxo)acetyl)amino)benzamide
Uniqueness
N-(2-(2-(3-Hydroxybenzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its propoxybenzamide moiety differentiates it from other hydrazones, potentially leading to unique interactions with biological targets.
Properties
CAS No. |
765901-92-6 |
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Molecular Formula |
C19H21N3O4 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide |
InChI |
InChI=1S/C19H21N3O4/c1-2-10-26-17-8-6-15(7-9-17)19(25)20-13-18(24)22-21-12-14-4-3-5-16(23)11-14/h3-9,11-12,23H,2,10,13H2,1H3,(H,20,25)(H,22,24)/b21-12+ |
InChI Key |
NIUZICDERBVSFX-CIAFOILYSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)O |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=CC=C2)O |
Origin of Product |
United States |
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